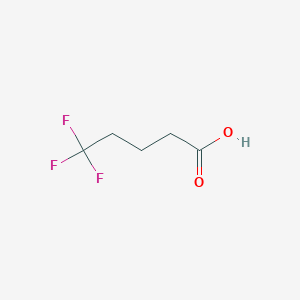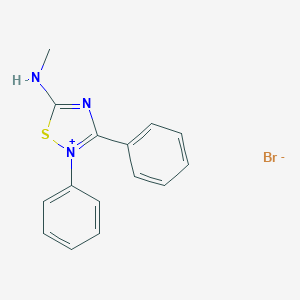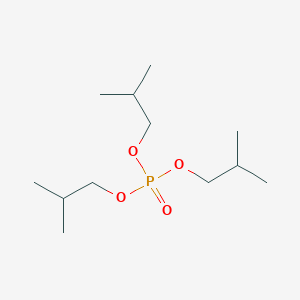
5,5,5-trifluoropentanoic Acid
Overview
Description
5,5,5-Trifluoropentanoic acid is an organic compound with the molecular formula C5H7F3O2. It is a fluorinated carboxylic acid, characterized by the presence of three fluorine atoms attached to the terminal carbon of a pentanoic acid chain. This compound is known for its high volatility and ability to mix with both water and most organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5,5-trifluoropentanoic acid typically involves the fluorination of pentanoic acid or its derivatives. Common methods include:
Fluorination using Fluorinating Agents: This method involves reacting pentanoic acid with fluorinating agents such as fluorochlorobenzene or boron trifluoride.
Dynamic Kinetic Resolution: A more advanced method involves the dynamic kinetic resolution of racemic mixtures to produce enantiomerically pure compounds.
Industrial Production Methods: Industrial production of this compound often employs large-scale fluorination processes, ensuring high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and prevent decomposition.
Chemical Reactions Analysis
Types of Reactions: 5,5,5-Trifluoropentanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce alcohols .
Scientific Research Applications
5,5,5-Trifluoropentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research explores its use in drug development, especially for creating metabolically stable pharmaceuticals.
Industry: It serves as a solvent and reagent in various industrial processes
Mechanism of Action
The mechanism of action of 5,5,5-trifluoropentanoic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its metabolic stability and bioavailability. The compound can inhibit or activate specific pathways, depending on its structure and the biological system involved .
Comparison with Similar Compounds
- 4,4,4-Trifluorobutyric Acid
- 3,3,3-Trifluoropropionic Acid
- 2,2-Difluoropropionic Acid
Comparison: 5,5,5-Trifluoropentanoic acid is unique due to its longer carbon chain and the position of the fluorine atoms. This structure imparts distinct physicochemical properties, such as higher volatility and different reactivity patterns compared to its shorter-chain analogs .
Properties
IUPAC Name |
5,5,5-trifluoropentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O2/c6-5(7,8)3-1-2-4(9)10/h1-3H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEXKRNFAABHHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382088 | |
| Record name | 5,5,5-trifluoropentanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
407-62-5 | |
| Record name | 5,5,5-trifluoropentanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,5,5-Trifluoropentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is there interest in synthesizing 5,5,5-trifluoropentanoic acid?
A: this compound is a valuable building block in organic synthesis, particularly for creating fluorinated analogues of biologically active compounds. Introducing fluorine atoms can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. This has led to its use in developing enzyme inhibitors, particularly for hydrolytic enzymes like acetylcholinesterase and pepsin. []
Q2: What are the common synthetic routes for producing this compound?
A: Several methods have been explored for synthesizing this compound. One approach involves using methallyl cyanide, methyl trifluoroethyl ketone, or trifluoropentanol as starting materials. [] Another method utilizes a dynamic kinetic resolution of racemic 2-amino-5,5,5-trifluoropentanoic acid to obtain the desired enantiomer. []
Q3: How does this compound interact with enzymes?
A: this compound, specifically its derivative 2-benzyl-4-oxo-5,5,5-trifluoropentanoic acid, acts as an inhibitor of carboxypeptidase A, a zinc metalloprotease. [, ] The fluorine atoms in the molecule contribute to its inhibitory activity. It's believed that the fluorinated ketone moiety forms a stable hemiacetal with the active site serine residue of the enzyme, thus blocking its activity. []
Q4: Are there any environmental concerns regarding this compound?
A: While specific information on the environmental impact of this compound is limited, its structural similarity to other short-chain fluorinated carboxylates raises concerns. Research suggests that microorganisms can activate these compounds by forming CoA adducts, potentially as part of their degradation pathways. [] This highlights the need to investigate the environmental fate and potential bioaccumulation of this compound.
Q5: What are the future directions for research on this compound?
A5: Further research should focus on:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-Bromodibenzo[b,d]furan](/img/structure/B31776.png)


